![molecular formula C15H12ClN7 B2468902 3-[3-[(3-Chloro-5-cyanopyridin-2-yl)-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile CAS No. 2380143-59-7](/img/structure/B2468902.png)
3-[3-[(3-Chloro-5-cyanopyridin-2-yl)-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of organic compound it is (for example, an ester, an amine, etc.) .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, the reagents used, the conditions of the reaction, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the types of reactions it can participate in .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, density, and refractive index. Chemical properties might include its acidity or basicity, its reactivity with other compounds, and its behavior under various conditions .Applications De Recherche Scientifique
Chiral Stationary Phase in High-Performance Liquid Chromatography (HPLC)
Background: Enantiomers of chiral drug compounds often exhibit different pharmacological, toxicological, and metabolic properties due to their chiral characteristics . Chiral separations are crucial in various fields, including clinical, pharmaceutical, pesticide, and food industries. The development of novel chiral stationary phases (CSPs) with high enantioselectivity is a research hotspot in HPLC.
Application: Researchers have successfully synthesized a new type of CSP called 35CMP-CD-HPS . This stationary phase is partially substituted with 3-chloro-5-methylphenylcarbamate and bonded to β-cyclodextrin (β-CD). Notably, 35CMP-CD-HPS demonstrates excellent separation selectivity for both aromatic positional isomers and enantiomers of various chiral drug compounds. It can be used under normal-phase, reversed-phase, and polar organic mobile phase conditions .
Insecticidal and Fungicidal Activities
Background: The compound’s structure suggests potential bioactivity. Let’s explore its effects on insects and fungi.
Application:- Insecticidal Activity : Preliminary bioassay tests indicate that some derivatives of this compound exhibit insecticidal activity. For instance, one compound showed a 70% mortality rate against Mythimna separata Walker at a test concentration of 200 mg·L⁻¹ .
- Fungicidal Activity : Certain derivatives also exhibit favorable fungicidal activities. Two compounds demonstrated a remarkable 92.3% growth inhibitory rate against Physalospora piricola. These compounds could serve as promising fungicidal leads for further investigations .
Urease Inhibition in Pharmaceutical Chemistry
Background: The thiourea skeleton plays a vital role in pharmaceutical chemistry. Researchers often seek novel urease inhibitors.
Application:- Urease Inhibitors : The synthesis of a set of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids with aliphatic and aromatic side chains has been reported. These compounds may have potential as urease inhibitors .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-[3-[(3-chloro-5-cyanopyridin-2-yl)-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN7/c1-22(14-12(16)4-10(5-17)7-21-14)11-8-23(9-11)15-13(6-18)19-2-3-20-15/h2-4,7,11H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSRHVMMIODSGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2C#N)C3=C(C=C(C=N3)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{3-[(3-Chloro-5-cyanopyridin-2-yl)(methyl)amino]azetidin-1-yl}pyrazine-2-carbonitrile |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.